N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative . Thiazole derivatives have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML . Therefore, the primary targets of this compound could be similar to these known targets of thiazole derivatives.
Mode of Action
It has been suggested that thiazole derivatives can inhibit the growth of cancer cells by stopping the division when the cells complete a division cycle before another dna synthesis phase starts .
Biochemical Pathways
Based on the known targets of thiazole derivatives, it can be inferred that the compound might affect the braf and bcr-abl tyrosine kinase pathways .
Result of Action
This compound has been shown to exhibit potent antiproliferative activity against certain cancer cell lines . For instance, it has been found to induce apoptosis and cause G1-phase arrest in the cell division cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against HeLa and A549 cell lines.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Known for their antitumor activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is unique due to its specific structural features, such as the tert-butyl group and the acetamide moiety, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOELJUVKGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.